(4-fluorophenyl)methyl 2-(5-bromo-2,3-dioxoindol-1-yl)propanoate
Overview
Description
(4-fluorophenyl)methyl 2-(5-bromo-2,3-dioxoindol-1-yl)propanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of (4-fluorophenyl)methyl 2-(5-bromo-2,3-dioxoindol-1-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the bromination of an indole derivative, followed by esterification with 4-fluorobenzyl alcohol. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the reaction . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(4-fluorophenyl)methyl 2-(5-bromo-2,3-dioxoindol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The bromine atom in the indole moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-fluorophenyl)methyl 2-(5-bromo-2,3-dioxoindol-1-yl)propanoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to (4-fluorophenyl)methyl 2-(5-bromo-2,3-dioxoindol-1-yl)propanoate include other indole derivatives with different substituents. For example:
5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl derivatives: These compounds share the brominated indole core but differ in the ester or alkyl groups attached.
4-fluorobenzyl derivatives: Compounds with the 4-fluorobenzyl group but different core structures. The uniqueness of this compound lies in its combination of the fluorobenzyl and brominated indole moieties, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
(4-fluorophenyl)methyl 2-(5-bromo-2,3-dioxoindol-1-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFNO4/c1-10(18(24)25-9-11-2-5-13(20)6-3-11)21-15-7-4-12(19)8-14(15)16(22)17(21)23/h2-8,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPMBLLOUDTNBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=C(C=C1)F)N2C3=C(C=C(C=C3)Br)C(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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